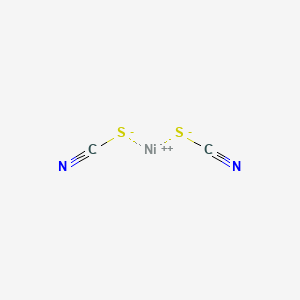
Thiocyanate de nickel
Vue d'ensemble
Description
Nickel thiocyanate (NiSCN) is an inorganic compound composed of nickel, sulfur and nitrogen. It is a white, crystalline powder that is soluble in water and other polar solvents. Nickel thiocyanate is widely used in scientific research due to its unique properties, such as its ability to catalyze reactions and its ability to act as a ligand.
Applications De Recherche Scientifique
Nanotechnologie et science des matériaux
Le thiocyanate de nickel joue un rôle important dans la synthèse de matériaux avancés. Ses propriétés sont utilisées dans la création de nanoparticules de nickel (NiNPs), qui sont essentielles en nanotechnologie en raison de leurs caractéristiques magnétiques, chimiques et physiques . Ces nanoparticules sont utilisées dans les applications biomédicales, la catalyse, les supercondensateurs et les cellules solaires sensibilisées à la teinture. De plus, des composites à base de this compound ont été développés pour une stabilité luminescente accrue dans les nanocristaux de pérovskite, qui sont essentiels dans les dispositifs optoélectroniques modernes tels que les LED .
Recherche médicale
Dans le domaine médical, le this compound est utilisé pour créer des complexes avec des ligands biologiques. Ces complexes sont étudiés pour leur potentiel dans les applications biomédicales, notamment leur rôle dans le criblage cristallin et la conception de médicaments . La capacité à former divers complexes avec différents ligands ouvre des possibilités pour concevoir de nouveaux agents thérapeutiques et comprendre les systèmes biologiques au niveau moléculaire.
Science environnementale
Le this compound est pertinent en science environnementale, en particulier dans le traitement des eaux usées industrielles. C'est un polluant courant dans des industries telles que l'extraction aurifère et la cokéfaction, et sa présence dans les eaux usées constitue une préoccupation environnementale importante. La recherche se concentre sur le développement de systèmes biologiques capables d'éliminer le thiocyanate des eaux usées, le this compound faisant l'objet d'études pour sa réactivité et son potentiel en biorémediation .
Chimie et catalyse
En chimie, le this compound est utilisé pour former une variété de complexes qui ont des applications dans la catalyse. Ces complexes peuvent faciliter diverses réactions chimiques, notamment les processus de polymérisation et de thiocyanation. La capacité du composé à agir comme catalyseur est due à sa structure électronique et à sa réactivité .
Applications industrielles
Les nanoparticules de this compound ont également trouvé des applications dans le secteur industriel. Elles sont utilisées dans les pansements pour plaies en raison de leurs propriétés antibactériennes, antibiofilm et antioxydantes. Ces nanoparticules se sont avérées favoriser une cicatrisation rapide et sans cicatrice, ce qui les rend précieuses dans les produits de santé .
Science des matériaux
En science des matériaux, le this compound est impliqué dans la synthèse de composés de coordination. Ces composés ont des applications dans la création de nouveaux matériaux ayant des propriétés souhaitées, telles que la conductivité, le comportement magnétique et la stabilité structurelle. La polyvalence du this compound dans la formation de divers complexes de coordination en fait un composant précieux dans la recherche sur les matériaux .
Mécanisme D'action
Target of Action
Nickel Thiocyanate primarily targets the nickel atom in its complexes . The nickel atom is octahedrally coordinated with two thiocyanate N atoms but with a different number of isonicotinamide N and water O atoms . This coordination is crucial for the compound’s function and interaction with its environment.
Mode of Action
Nickel Thiocyanate interacts with its targets through a process known as coordination . In all complexes, the nickel atom is octahedrally coordinated with two thiocyanate N atoms . The coordination can vary depending on the number of isonicotinamide N and water O atoms . This interaction results in changes in the compound’s structure and function.
Biochemical Pathways
Nickel Thiocyanate affects the biochemical pathways involved in the formation of its complexes. The compound’s interaction with its targets influences the formation of these complexes, which are crucial for its function
Pharmacokinetics
It’s known that the compound’s stoichiometry can be altered based on different ligand affinities towards nickel . The concentration of isonicotinamide strongly influences the number of coordinated isn ligands .
Result of Action
The result of Nickel Thiocyanate’s action is the formation of various complexes, which are characterized by different structures and functions . These complexes are formed as a compromise between the nucleation process, reactant ratios, ligand affinities, and intermolecular interactions in the crystal packing .
Action Environment
The action of Nickel Thiocyanate can be influenced by various environmental factors. For instance, the concentration of isonicotinamide in the environment can strongly influence the number of coordinated isn ligands . Additionally, the compound’s action can be affected by the presence of other substances in the environment, such as other ligands or co-crystallized moieties .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Nickel thiocyanate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Nickel ions, including those from nickel thiocyanate, are essential cofactors for urease activity . Additionally, nickel thiocyanate can interact with other nickel-dependent enzymes such as [NiFe]-hydrogenase and carbon monoxide dehydrogenase, which are involved in energy metabolism and gas sensing . These interactions are primarily mediated through the binding of nickel ions to the active sites of these enzymes, facilitating their catalytic functions.
Cellular Effects
Nickel thiocyanate has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to nickel thiocyanate can lead to changes in the expression of genes involved in metal ion transport and detoxification . This compound can also disrupt cellular redox balance, leading to oxidative stress and potential damage to cellular components . Furthermore, nickel thiocyanate has been shown to interfere with the normal functioning of mitochondria, affecting cellular energy production and metabolism .
Molecular Mechanism
The molecular mechanism of nickel thiocyanate involves its interaction with biomolecules at the molecular level. Nickel thiocyanate can bind to proteins and enzymes, altering their structure and function. For example, the binding of nickel ions from nickel thiocyanate to the active sites of enzymes can either inhibit or activate their catalytic activity . This compound can also induce conformational changes in proteins, affecting their stability and interactions with other biomolecules . Additionally, nickel thiocyanate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nickel thiocyanate can change over time due to its stability and degradation. Studies have shown that nickel thiocyanate is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or oxidative environments . Long-term exposure to nickel thiocyanate in in vitro or in vivo studies has revealed potential chronic effects on cellular function, including persistent oxidative stress and alterations in cellular metabolism . These temporal effects highlight the importance of considering the stability and degradation of nickel thiocyanate in experimental designs.
Dosage Effects in Animal Models
The effects of nickel thiocyanate vary with different dosages in animal models. At low doses, nickel thiocyanate can act as a micronutrient, supporting the activity of nickel-dependent enzymes and promoting normal cellular functions . At higher doses, nickel thiocyanate can become toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Studies have identified threshold effects, where the toxicity of nickel thiocyanate becomes apparent only above certain concentration levels . These findings underscore the need for careful dosage considerations in experimental and therapeutic applications of nickel thiocyanate.
Metabolic Pathways
Nickel thiocyanate is involved in several metabolic pathways, particularly those related to metal ion metabolism and detoxification. The compound can interact with enzymes such as thiocyanate hydrolase, which catalyzes the conversion of thiocyanate to carbonyl sulfide and cyanate . This interaction is crucial for the detoxification of thiocyanate and the maintenance of cellular redox balance . Additionally, nickel thiocyanate can influence metabolic fluxes by modulating the activity of key enzymes in energy metabolism and biosynthetic pathways .
Transport and Distribution
The transport and distribution of nickel thiocyanate within cells and tissues involve specific transporters and binding proteins. Nickel ions from nickel thiocyanate are transported across cell membranes by high-affinity nickel transporters, such as the nickel/cobalt transporter (NiCoT) family . These transporters facilitate the uptake and distribution of nickel ions to various cellular compartments, ensuring their availability for biochemical reactions . The localization and accumulation of nickel thiocyanate within cells are influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
Nickel thiocyanate exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the vacuoles and cytoplasm of cells, where it forms complexes with organic acids and other ligands . This subcellular localization is essential for the detoxification and sequestration of nickel ions, preventing their toxic effects on cellular components . Additionally, nickel thiocyanate can be targeted to specific organelles through post-translational modifications and targeting signals, ensuring its proper distribution and function within cells .
Propriétés
IUPAC Name |
nickel(2+);dithiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Ni/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYMILAYQDOMFU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2NiS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30929573 | |
| Record name | Nickel(2+) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13689-92-4 | |
| Record name | Nickel(2+) thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30929573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel dithiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



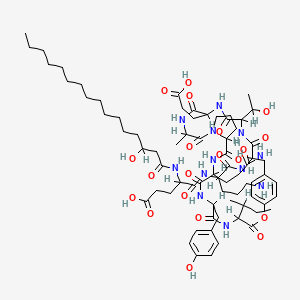


![[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1233959.png)
![2-[5-(3,3-dimethyl-1-octadecyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecyl-3H-indolium](/img/structure/B1233960.png)
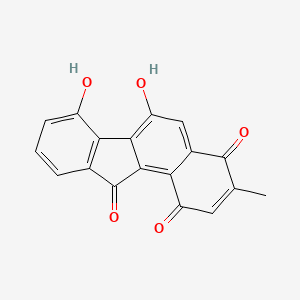
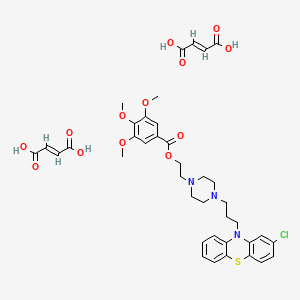
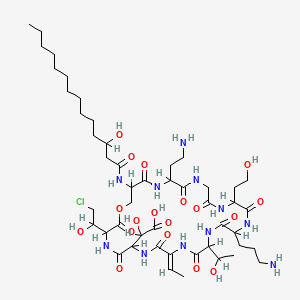
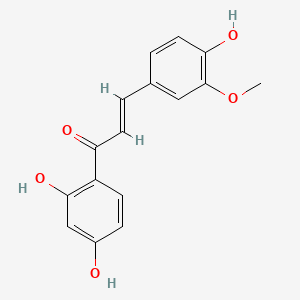
![(5S,8S,11S,12Z)-5-amino-N-[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]propan-2-yl]amino]-1,4-dioxobutan-2-yl]-8-(2-methylpropyl)-6,9-dioxo-1-thia-3,7,10-triazacyclotridec-12-ene-11-carboxamide](/img/structure/B1233969.png)
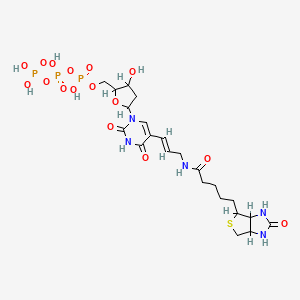
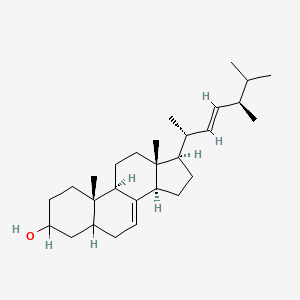
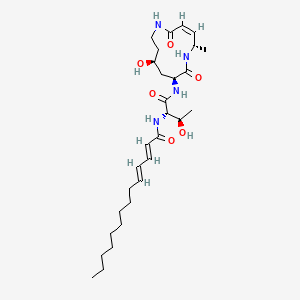
![2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1233977.png)